2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride
Overview
Description
“2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride” is a chemical compound with a molecular weight of 232.15 . It is also known as “2-[(2-aminoethyl)(methyl)amino]ethanol” with a molecular formula of C5H14N2O .
Synthesis Analysis
The synthesis of similar compounds involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for a related compound involves reacting 1-(2-aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride monohydrate with different aldehydes .
Molecular Structure Analysis
The InChI code for this compound is “1S/C7H17N3O.2ClH/c1-9(2)7(11)6-10(3)5-4-8;;/h4-6,8H2,1-3H3;2*1H” and the InChI key is "NKTJZFGMZRPNSF-UHFFFAOYSA-N" . The molecular structure consists of a tertiary amine center with three pendant primary amine groups .
Chemical Reactions Analysis
The chemical reactions involving similar compounds include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.15 and a molecular formula of C5H14N2O .
Scientific Research Applications
1. Oligonucleotide Synthesis
Grajkowski et al. (2001) discussed the use of a related compound, 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite, in the solid-phase synthesis of oligonucleotides. This process is significant for the preparation of therapeutic oligonucleotides and offers a cost-effective and simplified method for oligonucleotide postsynthesis processing, eliminating the need for concentrated ammonium hydroxide in deprotection (Grajkowski et al., 2001).
2. Chemical Tagging in Peptide Bonds
Romsted et al. (1998) explored the reaction mechanism of an Arenediazonium Ion in solutions of acetamide, N-methylacetamide, and N,N-dimethylacetamide. Their findings suggest a potential method for chemically tagging peptide bonds at aggregate interfaces, which could be crucial for understanding and manipulating complex biochemical processes (Romsted et al., 1998).
3. Synthesis of Organic Compounds
Chiriac et al. (2008) highlighted the role of N,N-dimethylacetamide, particularly in its hydrochloride form, in the synthesis of organic compounds such as cinnamic acids. This research underscores the versatility of N,N-dimethylacetamide in organic chemistry, functioning as a solvent, catalyst, and reagent in various synthesis reactions (Chiriac et al., 2008).
4. Hyperbranched Polymer Synthesis
Gao et al. (2001) developed a new approach to synthesize hyperbranched polymers using N-methyl-1,3-propanediamine and divinyl sulfone. This method demonstrates the application of N,N-dimethylacetamide derivatives in creating polymers with multiple amino end groups, contributing to the field of polymer science (Gao et al., 2001).
5. Photocatalytic CO2 Reduction
Kuramochi et al. (2014) reported the use of N,N-Dimethylacetamide in the photocatalytic reduction of CO2. This study opens avenues for utilizing N,N-dimethylacetamide in environmental applications, specifically in the context of reducing atmospheric CO2 levels (Kuramochi et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-[2-aminoethyl(methyl)amino]-N,N-dimethylacetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O.2ClH/c1-9(2)7(11)6-10(3)5-4-8;;/h4-6,8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTJZFGMZRPNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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